1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea
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Overview
Description
1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea is a synthetic organic compound characterized by the presence of a phenylethyl group and a trifluoroethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea typically involves the reaction of 2-phenylethylamine with 2,2,2-trifluoroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products:
Oxidation: Phenylacetic acid or phenylacetone.
Reduction: 2-Phenylethylamine or other amine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The phenylethyl group may contribute to binding interactions with target proteins, influencing the compound’s overall efficacy.
Comparison with Similar Compounds
1-(2-Phenylethyl)-3-methylurea: Similar structure but with a methyl group instead of a trifluoroethyl group.
1-(2-Phenylethyl)-3-ethylurea: Contains an ethyl group instead of a trifluoroethyl group.
1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
Uniqueness: 1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can influence the compound’s reactivity and stability. This makes it particularly valuable in applications where these properties are desired, such as in pharmaceuticals and advanced materials.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-(2,2,2-trifluoroethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)8-16-10(17)15-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPUJLBKUZHMQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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